molecular formula C9H11Br2NO B8197977 3,5-Dibromo-4-isopropoxyaniline

3,5-Dibromo-4-isopropoxyaniline

Cat. No.: B8197977
M. Wt: 309.00 g/mol
InChI Key: URPFYIJTWOMGGL-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-isopropoxyaniline is a halogenated aromatic amine with the molecular formula C₉H₁₁Br₂NO. Its structure features a para-substituted isopropoxy group (–OCH(CH₃)₂) and bromine atoms at the meta positions (3 and 5) on the aniline ring. The isopropoxy group contributes to steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs like methoxy or ethoxy derivatives.

Properties

IUPAC Name

3,5-dibromo-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFYIJTWOMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3,5-Dibromo-4-isopropoxyaniline is used in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a potential bioactive molecule.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-isopropoxyaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system or industrial process .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,5-Dibromo-4-isopropoxyaniline with structurally related halogenated anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated)
This compound C₉H₁₁Br₂NO 327.01 –OCH(CH₃)₂ ~3.5
3,5-Dibromo-4-methoxyaniline C₇H₇Br₂NO 280.95 –OCH₃ ~2.8
3,5-Dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]aniline C₁₆H₁₇Br₂NO₂ 433.13 –O–C₆H₃(OCH₃)(CH(CH₃)₂) ~4.2

Key Observations :

  • Lipophilicity: The isopropoxy group in the target compound increases logP compared to methoxy analogs, enhancing solubility in nonpolar solvents. The phenoxy-substituted analog (C₁₆H₁₇Br₂NO₂) exhibits even higher lipophilicity due to its extended aromatic system .

Reactivity and Stability

  • Electrophilic Substitution : The electron-donating isopropoxy group activates the aromatic ring toward electrophilic attack, but steric hindrance may limit reactivity at the para position. In contrast, methoxy-substituted analogs (e.g., 3,5-Dibromo-4-methoxyaniline) show faster reaction kinetics due to reduced steric bulk.
  • Thermal Stability: Bulkier substituents like isopropoxy improve thermal stability. The phenoxy-substituted analog (C₁₆H₁₇Br₂NO₂) has a reported melting point of 150–155°C , higher than simpler alkoxy derivatives, likely due to increased molecular symmetry and intermolecular interactions.

Research Findings and Data Gaps

  • Synthetic Routes: While the synthesis of phenoxy-substituted analogs (e.g., C₁₆H₁₇Br₂NO₂) is documented , detailed protocols for this compound remain scarce.

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